molecular formula C19H42N2 B14228600 N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine CAS No. 627522-41-2

N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine

Katalognummer: B14228600
CAS-Nummer: 627522-41-2
Molekulargewicht: 298.6 g/mol
InChI-Schlüssel: QZBLHAFXZDVHKM-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is an organic compound with a complex structure. It is characterized by the presence of a diamine group, which consists of two amine groups attached to an ethane backbone. The compound also features a 4-methylpentan-2-yl group and an undecyl group, which contribute to its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine typically involves the reaction of 4-methylpentan-2-amine with undecylamine in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve multiple steps, including purification and isolation of the final compound.

Industrial Production Methods

Industrial production of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine often employs large-scale reactors and advanced purification techniques. The use of high-pressure and high-temperature conditions can enhance the yield and purity of the compound. Additionally, continuous monitoring and optimization of reaction parameters are essential to achieve consistent quality in industrial settings.

Analyse Chemischer Reaktionen

Types of Reactions

N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.

    Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the addition of hydrogen atoms.

    Substitution: The amine groups in the compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various halogenating agents for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcomes.

Major Products Formed

The major products formed from the reactions of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while substitution reactions can produce a wide range of substituted amine compounds.

Wissenschaftliche Forschungsanwendungen

N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine has diverse applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is employed in the study of biological processes and interactions, particularly those involving amine groups.

    Industry: N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is used in the production of specialty chemicals and materials, including polymers and surfactants.

Wirkmechanismus

The mechanism of action of N1-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine involves its interaction with specific molecular targets and pathways. The compound’s amine groups can form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. Additionally, the compound may participate in redox reactions, affecting cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N~1~-(4-Methylpentan-2-yl)-N~4~-phenylbenzene-1,4-diamine
  • N~1~-(4-Methylpentan-2-yl)-N~4~-phenyl-2-(pyrimidin-2-ylsulfanyl)benzene-1,4-diamine

Uniqueness

N~1~-(4-Methylpentan-2-yl)-N~2~-undecylethane-1,2-diamine is unique due to its specific combination of functional groups and structural features. The presence of both a 4-methylpentan-2-yl group and an undecyl group distinguishes it from other similar compounds, providing it with distinct chemical and physical properties.

Eigenschaften

CAS-Nummer

627522-41-2

Molekularformel

C19H42N2

Molekulargewicht

298.6 g/mol

IUPAC-Name

N'-(4-methylpentan-2-yl)-N-undecylethane-1,2-diamine

InChI

InChI=1S/C19H42N2/c1-5-6-7-8-9-10-11-12-13-14-20-15-16-21-19(4)17-18(2)3/h18-21H,5-17H2,1-4H3

InChI-Schlüssel

QZBLHAFXZDVHKM-UHFFFAOYSA-N

Kanonische SMILES

CCCCCCCCCCCNCCNC(C)CC(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.